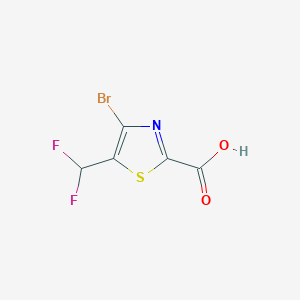
4-Bromo-5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that contains bromine, fluorine, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors. For example, a common method involves the reaction of α-haloketones with thiourea under acidic conditions to form the thiazole ring.
Introduction of Bromine and Difluoromethyl Groups: The bromine atom can be introduced via bromination reactions, while the difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, water).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazole-amine derivatives, while coupling reactions can produce aryl-thiazole compounds.
Scientific Research Applications
4-Bromo-5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Chloro-5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom.
5-(Difluoromethyl)-1,3-thiazole-2-carboxylic acid: Lacks the bromine atom.
Uniqueness
4-Bromo-5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid is unique due to the presence of both bromine and difluoromethyl groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
4-bromo-5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2NO2S/c6-2-1(3(7)8)12-4(9-2)5(10)11/h3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQMPUIAPAVOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)C(=O)O)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
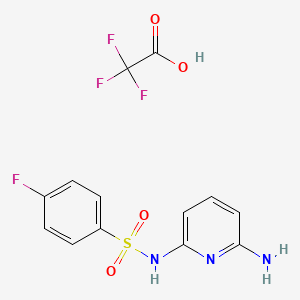

![5-Methyl-3-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2-oxazole](/img/structure/B2517671.png)
![N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517672.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-methylbenzamide](/img/structure/B2517674.png)
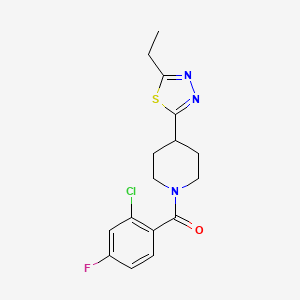

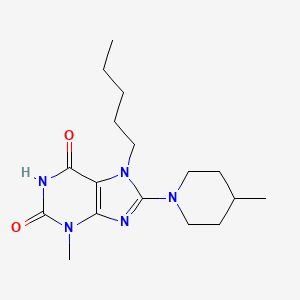
![3-oxo-N-(thiophen-2-yl)-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2517679.png)
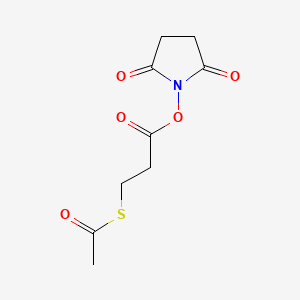
![3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2517681.png)
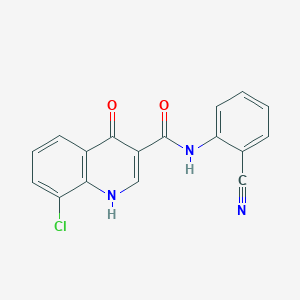
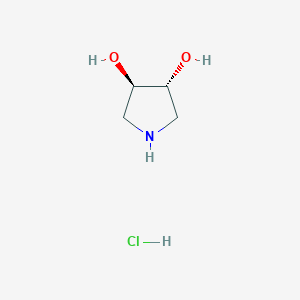
![3-((1-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2517687.png)
